Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate
Overview
Description
Scientific Research Applications
Furan Compounds in Food Science
Furan, a compound related to the broader class including "Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate," is a known thermal food processing contaminant present in various food products. Research emphasizes the need for mitigating furan levels in foods to protect food safety and public health, highlighting the compound's formation pathways, occurrence, dietary exposures, and potential biomarkers of exposure (Zhang & Zhang, 2022).
Furan Derivatives in Organic Synthesis
Furan derivatives play a significant role in organic synthesis, offering a wide range of applications. Arylmethylidenefuranones, for instance, demonstrate diverse reactions with C- and N-nucleophiles, producing a variety of compounds such as amides, pyrrolones, and benzofurans, which are critical for developing pharmaceuticals and functional materials (Kamneva et al., 2018).
Biomedical Implications of Furan Derivatives
Furan-based nucleosides and nucleobases have shown significant medicinal chemistry importance, including anti-viral, anti-tumor, and antimycobacterial activities. The structural modifications in these compounds aim to optimize therapeutic efficacy and selectivity, underlining the potential of furan derivatives in drug design (Ostrowski, 2022).
Environmental and Material Science Applications
Furan derivatives derived from biomass, such as 5-Hydroxymethylfurfural (HMF), are pivotal for developing sustainable polymers, fuels, and chemicals. These compounds offer a green alternative to non-renewable hydrocarbons, showcasing the role of furan derivatives in advancing eco-friendly technologies and materials (Chernyshev et al., 2017).
Health and Nutritional Perspectives
Furan fatty acids, another facet of furan research, are recognized for their health benefits, including antioxidant and anti-inflammatory activities. Despite controversies, current evaluations suggest these compounds are more likely beneficial, emphasizing the importance of further studies to elucidate their roles in human health (Xu et al., 2017).
Mechanism of Action
Target of Action
The primary target of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that belongs to the human epidermal growth factor receptor (HER) family . It plays a significant role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
This compound interacts with EGFR, inhibiting its activity . This interaction results in the suppression of EGFR’s downstream signaling pathways, which are often overactive in various types of cancer .
Biochemical Pathways
The compound’s interaction with EGFR affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. By inhibiting EGFR, the compound can disrupt these pathways, leading to reduced tumor growth and proliferation .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s molecular weight (330.34) suggests it may have favorable pharmacokinetic properties
Result of Action
The compound exhibits potent anticancer activities against several EGFR high-expressed cancer cell lines, including human lung adenocarcinoma (A549), Henrietta Lacks strain of cancer cell line (HeLa), and human colorectal cancer cell line (SW480) . It shows weak activities on an EGFR low-expressed cell line (human liver cancer cell line, HepG2), and weak cytotoxic effects on a human liver normal cell line (HL7702), suggesting that the compound may have low toxicity against normal cells .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.C2H2O4/c1-2-6-15-14(5-1)12(10-17-15)7-8-16-11-13-4-3-9-18-13;3-1(4)2(5)6/h1-6,9-10,16-17H,7-8,11H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYODEJFHKJCNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=CO3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202838 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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